

## Chemical structure and properties of Hydromethylthionine Mesylate

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# Hydromethylthionine Mesylate: A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Physicochemical Properties, and Therapeutic Mechanism of a Promising Tau Aggregation Inhibitor

### Introduction

Hydromethylthionine Mesylate (HMTM), also known by its synonyms LMTM, LMTX, and TRx0237, is an orally administered small molecule under investigation for the treatment of Alzheimer's disease and other tauopathies.[1][2][3] Developed by TauRx Therapeutics, HMTM is a second-generation tau aggregation inhibitor derived from methylthioninium chloride, commonly known as methylene blue.[3][4] It is a stabilized, reduced form of the methylthioninium moiety, designed to offer improved absorption, bioavailability, and tolerability compared to its predecessor.[3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of Hydromethylthionine Mesylate, with a focus on data and methodologies relevant to researchers and drug development professionals.

### **Chemical Structure and Physicochemical Properties**

**Hydromethylthionine Mesylate** is the international nonproprietary name for leucomethylthioninium bis(hydromethanesulphonate).[5] It is a stable, crystalline salt of



hydromethylthionine, the reduced form of methylthioninium.[5][6]

#### **Chemical Names:**

- Leuco-methylthioninium bis(hydromethanesulphonate)[3]
- N3,N3,N7,N7-tetramethyl-10H-phenothiazine-3,7-diamine dimethanesulfonate[7]

#### Synonyms:

- LMTM[3]
- LMTX[3]
- TRx0237[3]

### **Physicochemical Data**

A comprehensive set of experimentally determined physicochemical properties for **Hydromethylthionine Mesylate** is not readily available in the public domain. However, the following information has been compiled from various sources.

Property	Value	Source(s)
Molecular Formula	C18H27N3O6S3	[8]
Molecular Weight	477.618 g/mol	[8]
Appearance	Solid powder	[8]
Solubility	Soluble in Dimethyl Sulfoxide (DMSO)	[8]
Storage	Powder: -20°C for >2 years; In solvent: -20°C for 1 month	[8]

### **Mechanism of Action**

**Hydromethylthionine Mesylate**'s primary mechanism of action is the inhibition of tau protein aggregation, a pathological hallmark of Alzheimer's disease and other tauopathies.[5][9] It has



also been shown to disaggregate existing pathological tau oligomers and filaments.[5][6]

### **Tau Aggregation Inhibition**

In Alzheimer's disease, the microtubule-associated protein tau becomes hyperphosphorylated and aggregates into neurofibrillary tangles (NFTs), leading to neuronal dysfunction and cell death. HMTM is believed to interfere with this process, although the precise molecular interactions are still under investigation. In vitro studies have shown that HMTM can disrupt paired helical filaments (PHFs) isolated from the brains of Alzheimer's disease patients.[10]

### **Secondary Mechanisms of Action**

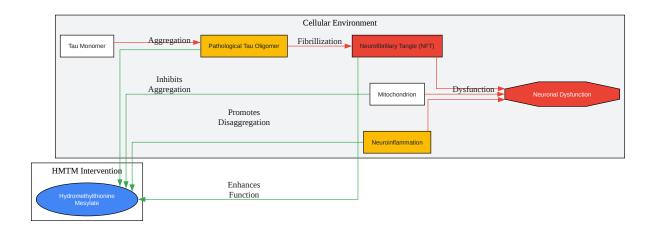
Beyond its direct effects on tau aggregation, preclinical studies suggest that HMTM may exert its therapeutic effects through multiple mechanisms:

- Enhancement of Cholinergic Signaling: HMTM has been shown to increase acetylcholine levels in the hippocampus of both wild-type and tau-transgenic mice. This effect is, however, blocked by pre-treatment with acetylcholinesterase inhibitors such as rivastigmine.[11]
- Modulation of Mitochondrial Function: HMTM has been observed to increase mitochondrial respiration in tau-transgenic mice, suggesting a potential to rescue the mitochondrial dysfunction often seen in Alzheimer's disease. In contrast, currently approved Alzheimer's drugs like rivastigmine and memantine have been shown to impair mitochondrial function.[5]
- Neuroinflammation: HMTM has demonstrated the ability to reduce neuroinflammation in a tau-dependent manner in mouse models. It has been shown to lower the levels of proinflammatory cytokines like TNF-α.[10]

### **Signaling Pathway Visualization**

The following diagram illustrates the proposed mechanism of action of **Hydromethylthionine Mesylate**, focusing on its primary role as a tau aggregation inhibitor and its potential secondary effects on mitochondrial function and neuroinflammation.





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Reduces

Proposed mechanism of action of **Hydromethylthionine Mesylate**.

### **Experimental Protocols**

This section details key experimental methodologies for the preclinical and clinical evaluation of **Hydromethylthionine Mesylate**, based on published literature.

### In Vitro Tau Aggregation Assay (Thioflavin T-Based)

This protocol is designed to assess the ability of HMTM to inhibit the heparin-induced aggregation of recombinant tau protein in vitro.

#### Materials:

- Recombinant tau protein (e.g., full-length human tau)
- Hydromethylthionine Mesylate stock solution (in water or DMSO)
- Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
- Thioflavin T (ThT) solution
- Heparin solution



- 96-well microplate
- Microplate reader with fluorescence detection capabilities

#### Procedure:

- Preparation: Prepare a stock solution of HMTM in a suitable solvent.
- Assay Setup: In a 96-well plate, combine the assay buffer, ThT solution (final concentration typically 10-25 μM), and various concentrations of HMTM or a vehicle control.
- Initiation of Aggregation: Add recombinant tau protein to each well (final concentration typically 10-20 μM), followed by the addition of heparin to initiate aggregation (final concentration typically 10-40 μM).
- Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for up to 72 hours, with shaking between readings to promote fibril formation.
- Data Analysis: Plot the fluorescence intensity against time. Inhibition of tau aggregation by HMTM is observed as a decrease in the fluorescence signal and/or a delay in the lag phase of the aggregation curve compared to the vehicle control.[9]

### **Animal Models of Tauopathy**

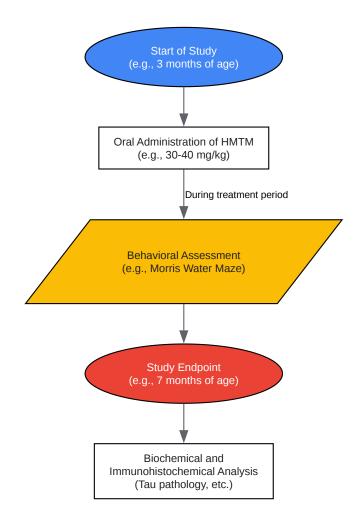
Transgenic mouse models are crucial for evaluating the in vivo efficacy of tau aggregation inhibitors like HMTM.

#### **Animal Models:**

- JNPL3 mice: Express human tau with the P301L mutation, leading to the development of neurofibrillary tangles and motor deficits.
- Tau(ΔK) mice: Express a pro-aggregant form of human tau.[1]

Experimental Workflow for Preventive Treatment Studies:





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Workflow for preventive treatment studies in tauopathy mouse models.

#### Procedure:

- Animal Model Selection: Choose an appropriate transgenic mouse model of tauopathy.
- Treatment Groups: Establish a vehicle control group and one or more HMTM treatment groups at varying doses.
- Drug Administration: Administer HMTM orally, typically starting before the onset of significant pathology and continuing for a defined period (e.g., from 3 to 7 months of age).[1]
- Behavioral Assessment: Conduct behavioral tests, such as the Morris Water Maze, to evaluate spatial learning and memory at the end of the treatment period.[1]



 Pathological Assessment: At the study endpoint, collect brain tissue for biochemical analysis (e.g., Western blotting to quantify insoluble and phosphorylated tau) and immunohistochemistry to assess the burden of tau pathology.[1]

### **Clinical Trials and Efficacy**

**Hydromethylthionine Mesylate** has undergone extensive clinical evaluation in Phase 2 and 3 trials for the treatment of mild to moderate Alzheimer's disease.

### **Key Clinical Trials**

- Phase 2 Trial (Rember®): An earlier formulation of methylthioninium chloride showed potential efficacy in a Phase 2 trial.[5]
- Phase 3 Trials (LUCIDITY NCT03446001): These large-scale trials evaluated the safety and efficacy of HMTM in patients with mild to moderate Alzheimer's disease.[5][12]

### **Clinical Efficacy Data**

The LUCIDITY trial has provided significant data on the clinical efficacy of HMTM. The following table summarizes key findings.



Outcome Measure	Result	Source(s)
Cognitive Decline (ADAS-Cog)	Statistically significant reduction in the rate of cognitive decline in patients with mild to moderate Alzheimer's disease.	[12]
Brain Atrophy	Significant reduction in the rate of whole-brain atrophy.	[12]
Neurofilament Light Chain (NfL)	A 95% reduction in the change in blood concentration of NfL, a biomarker of neurodegeneration, over 12 months in participants receiving 16 mg/day of HMTM compared to the control group (p=0.0291).	[13]

### **Safety and Tolerability**

**Hydromethylthionine Mesylate** has demonstrated a benign safety profile in clinical trials involving approximately 3000 participants.[13] Notably, it has not been associated with an increased risk of amyloid-related imaging abnormalities (ARIA), a side effect observed with some amyloid-targeting therapies.[13] A known, harmless side effect is urinary discoloration, which has been managed in clinical trials through the use of a low-dose active control to maintain blinding.[14]

### Conclusion

**Hydromethylthionine Mesylate** represents a promising therapeutic agent for Alzheimer's disease and other tauopathies, with a primary mechanism centered on the inhibition of tau protein aggregation. Its oral bioavailability and favorable safety profile make it a potentially accessible treatment option. Further research is warranted to fully elucidate its secondary mechanisms of action and to confirm its long-term efficacy in a broader patient population. The



experimental protocols and data presented in this guide provide a foundation for continued investigation into this important molecule.

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